molecular formula C17H14ClNO2S B14609387 2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 60623-23-6

2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14609387
CAS No.: 60623-23-6
M. Wt: 331.8 g/mol
InChI Key: JCVIINDXCNIEFO-UHFFFAOYSA-N
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Description

2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a chlorinated phenylpropyl group with an isoindole-1,3-dione core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chloro-2-phenylpropyl chloride with isoindole-1,3-dione in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the isoindole-1,3-dione core to a more reduced form.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chlorine atom can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Potential therapeutic applications due to its bioactive properties. It may serve as a lead compound for the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-2-propenyl)sulfanyl]-4,5-dihydronaphtho[1,2-d][1,3]thiazole
  • 1-[(2-Chloro-1-methyl-1-phenylpropyl)sulfanyl]-2,4-dinitrobenzene
  • 2-[2-(4-Chloro-phenylsulfanyl)-acetylamino]-3-(4-guanidino-phenyl)-propionamide

Uniqueness

2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a chlorinated phenylpropyl group with an isoindole-1,3-dione core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

CAS No.

60623-23-6

Molecular Formula

C17H14ClNO2S

Molecular Weight

331.8 g/mol

IUPAC Name

2-(2-chloro-2-phenylpropyl)sulfanylisoindole-1,3-dione

InChI

InChI=1S/C17H14ClNO2S/c1-17(18,12-7-3-2-4-8-12)11-22-19-15(20)13-9-5-6-10-14(13)16(19)21/h2-10H,11H2,1H3

InChI Key

JCVIINDXCNIEFO-UHFFFAOYSA-N

Canonical SMILES

CC(CSN1C(=O)C2=CC=CC=C2C1=O)(C3=CC=CC=C3)Cl

Origin of Product

United States

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